molecular formula C20H24N2O2 B5720198 Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate

Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5720198
M. Wt: 324.4 g/mol
InChI Key: NLUVMWUIPNPANU-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate is a piperazine derivative known for its diverse applications in various fields, including medicinal chemistry and pharmaceuticals. Piperazine derivatives are widely recognized for their biological and pharmacological activities, making them valuable in drug development and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of this compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. It may also inhibit certain enzymes, leading to anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate stands out due to its unique piperazine structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and drug development .

Properties

IUPAC Name

ethyl 4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-2-24-20(23)22-14-12-21(13-15-22)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUVMWUIPNPANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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